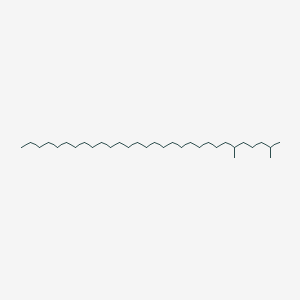
2,6-Dimethyltriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyltriacontane is a hydrocarbon compound with the molecular formula C₃₂H₆₆. It is a branched alkane, specifically a derivative of triacontane, characterized by the presence of two methyl groups at the 2nd and 6th positions of the carbon chain. This compound is notable for its high molecular weight and its presence in various natural sources, including plant waxes and insect cuticles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas chromatography for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyltriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products:
Oxidation: Formation of 2,6-dimethyltriacontanol or 2,6-dimethyltriacontanoic acid.
Reduction: No significant change as it is already a saturated hydrocarbon.
Substitution: Formation of 2,6-dichlorotriacontane or 2,6-dibromotriacontane.
Applications De Recherche Scientifique
2,6-Dimethyltriacontane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dimethyltriacontane is primarily physical rather than chemical. In biological systems, it acts as a barrier to water loss and provides structural integrity to the cuticles of insects. Its hydrophobic nature allows it to interact with lipid membranes, enhancing their stability and function . In industrial applications, it serves as a lubricant by reducing friction between surfaces .
Comparaison Avec Des Composés Similaires
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the branching seen in 2,6-Dimethyltriacontane.
2-Methyltriacontane (C₃₁H₆₄): Another branched alkane with a single methyl group, offering different chemical reactivity and physical properties.
Hexatriacontane (C₃₆H₇₄): A longer chain alkane with higher melting and boiling points.
Uniqueness: this compound’s unique structure, with two methyl branches, provides it with distinct physical properties such as lower melting point and increased solubility in organic solvents compared to its straight-chain counterparts. This branching also influences its reactivity, making it more resistant to oxidation and other chemical transformations .
Propriétés
Numéro CAS |
111024-87-4 |
|---|---|
Formule moléculaire |
C32H66 |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
2,6-dimethyltriacontane |
InChI |
InChI=1S/C32H66/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-32(4)30-27-28-31(2)3/h31-32H,5-30H2,1-4H3 |
Clé InChI |
VFHOLBVXTLSBSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


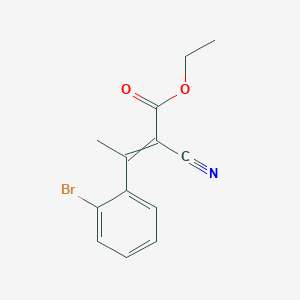
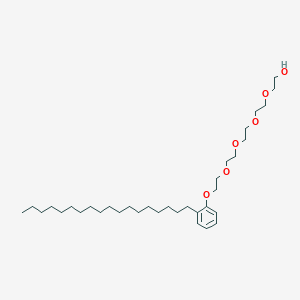
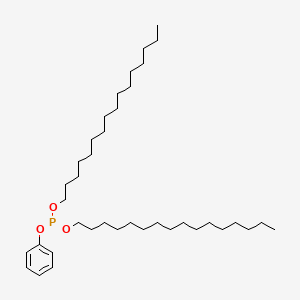


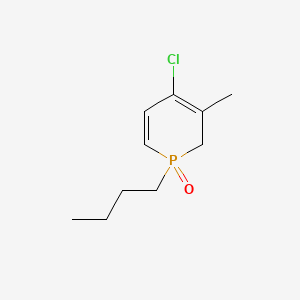

![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)



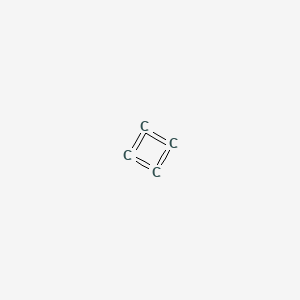
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
